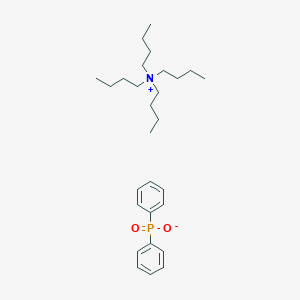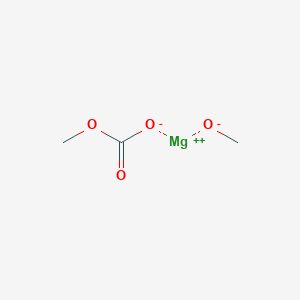
Methoxymagnesium methyl carbonate
Overview
Description
Methoxymagnesium methyl carbonate, also known as Stile’s reagent, is used as a carboxylating agent for the α-carboxylation of nitroalkanes, ketones, lactones, hydantoins, and phenols .
Synthesis Analysis
A magnesium carbonate sol was synthesized by controlled hydrolysis of methoxymagnesium methyl carbonate and then converted into an alcogel. From this, magnesium carbonate xerogels and aerogels were produced . The transformation of organobromides into Grignard reagents in a ball mill and their subsequent reactions with gaseous carbon dioxide (CO2) or sodium methyl carbonate providing aryl and alkyl carboxylic acids in up to 82% yield is reported .
Molecular Structure Analysis
The molecular formula of Methoxymagnesium methyl carbonate is C3H6MgO4 . The molecular weight is 130.38 g/mol . The InChI is 1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1 .
Chemical Reactions Analysis
Methoxymagnesium methyl carbonate is used in the α-carboxylation of nitroalkanes, ketones, lactones, hydantoins, and phenols . It is also used in the preparation of Grignard reagents from organobromides in a ball mill and their subsequent reactions with gaseous carbon dioxide (CO2) or sodium methyl carbonate .
Physical And Chemical Properties Analysis
The molecular weight of Methoxymagnesium methyl carbonate is 130.38 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count .
Scientific Research Applications
Carboxylating Agent
Methoxymagnesium methyl carbonate is used as a carboxylating agent for the α-carboxylation of various compounds. This includes nitroalkanes, ketones, lactones, hydantoins, and phenols . This application is particularly useful in organic synthesis where carboxylation reactions are often required.
Preparation of Magnesium Oxide and Magnesium Silicate Replicas
Methoxymagnesium methyl carbonate is used in the preparation of magnesium oxide and magnesium silicate replicas . These replicas retain the structural characteristics of softwood (Pinus sylvestris). The process involves infiltrating pretreated templates with a methanolic methoxymagnesium methyl carbonate solution as a precursor, which then hydrolyzes into MgCO3 nanoparticles .
Enhancement of Mechanical Stability
The mechanical stability of the replicas can be improved through calcination at 1450°C . However, this treatment leads to considerable shrinkage .
Preparation of Stable MgO Replicas
More stable MgO replicas can be obtained by infiltrating the pine template first with Methoxymagnesium methyl carbonate, followed by a second infiltration step with an ethanolic tetraethyl orthosilicate (TEOS) solution and subsequent calcination at 1350°C . The resulting replicas constitute an MgO framework overgrown with Mg2SiO4 (forsterite) and exhibit compression strengths of 31 ± 8 MPa .
Preparation of Synthetic Oleanane and Ursane Triterpenoids
Methoxymagnesium methyl carbonate is used to prepare synthetic oleanane and ursane triterpenoids . These compounds are active inhibitors of nitric oxide production in mouse macrophages .
Commercial Availability
Methoxymagnesium methyl carbonate is commercially available as a 2.0 M solution in N,N-dimethylformamide (DMF) . This makes it readily accessible for various research applications.
Mechanism of Action
Target of Action
Methoxymagnesium methyl carbonate (MMC), also known as Stile’s reagent , is primarily used as a carboxylating agent in organic synthesis . Its primary targets are active methylene groups present in various organic compounds such as nitroalkanes, ketones, lactones, and phenols .
Mode of Action
MMC interacts with its targets by introducing a formyl group into the active methylene group . This interaction results in the formation of β-keto acids derivatives, which is a crucial reaction in organic synthesis . The reaction generally occurs at temperatures between 120-130°C .
Biochemical Pathways
The introduction of the formyl group into the active methylene group by MMC affects various biochemical pathways. For instance, in the presence of α,β-unsaturated cyclic ketones, the kinetic equilibrium favors the reaction at the α-position of the methylene group in the ketone, while the thermodynamic equilibrium favors the reaction at the α-position of the alkene . The structure of the compound may be the most significant determinant .
Pharmacokinetics
It’s important to note that mmc is usually prepared in solution form, either in dmf or methanol , which may influence its bioavailability.
Result of Action
The result of MMC’s action is the formation of β-keto acids derivatives from ketones or ketones with methylene groups . These β-keto acids are important intermediates in alkylation reactions in organic synthesis .
Action Environment
The action of MMC is influenced by environmental factors such as temperature and the presence of moisture. The reaction with MMC generally occurs at temperatures between 120-130°C . MMC is also hygroscopic and the CO2 in it can automatically be lost, so it needs to be stored in a sealed environment .
Safety and Hazards
properties
IUPAC Name |
magnesium;methanolate;methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVKCUSCADAAMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].COC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063629 | |
| Record name | Magnesium, methoxy(monomethyl carbonato-.kappa.O')- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymagnesium methyl carbonate | |
CAS RN |
4861-79-4 | |
| Record name | Methoxy(monomethyl carbonato-κO′)magnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxymagnesium methyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, methoxy(monomethyl carbonato-.kappa.O')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, methoxy(monomethyl carbonato-.kappa.O')- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxy(methyl carbonato-O)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: When a Methoxymagnesium Methyl Carbonate solution infiltrates a material like wood, it undergoes hydrolysis, breaking down into Magnesium Carbonate (MgCO3) nanoparticles. [1, 2] These nanoparticles effectively replicate the intricate structure of the wood on a microscopic level. Upon further heating (calcination), these nanoparticles transform into Magnesium Oxide (MgO), creating a stable replica of the original material. [1, 2] This process is particularly interesting for creating materials with specific, controlled porosity and hierarchical structures.
ANone: Research indicates that while calcination of MgCO3 to MgO at 1450°C enhances the mechanical strength of the replicas, it also leads to significant shrinkage. [1] To address this, a two-step infiltration process was explored. After initial infiltration with MeOMgOCO2Me, a second infiltration with TEOS followed by calcination at 1350°C resulted in MgO replicas with an overgrowth of Magnesium Silicate (Mg2SiO4). [1] These replicas displayed superior compression strength and retained their hierarchical structures, highlighting the positive impact of TEOS on both stability and structural integrity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



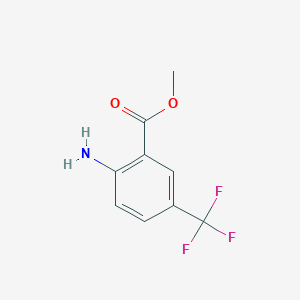
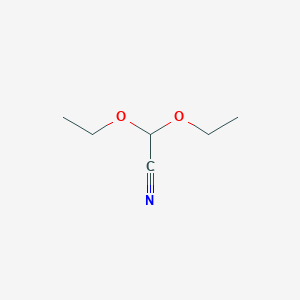

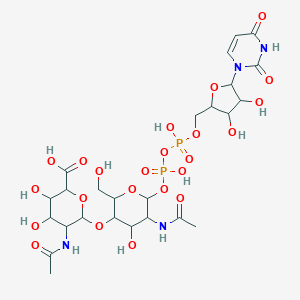
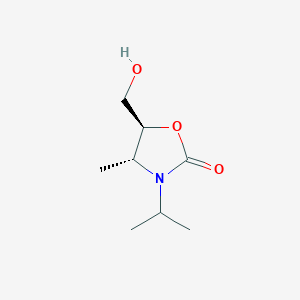
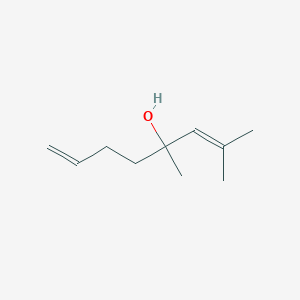
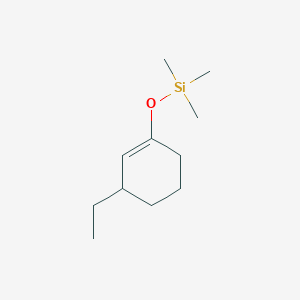

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)


![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
